molecular formula C14H20O B1427437 3-(2-Methylphenyl)cycloheptan-1-ol CAS No. 1340452-74-5

3-(2-Methylphenyl)cycloheptan-1-ol

Cat. No.: B1427437
CAS No.: 1340452-74-5
M. Wt: 204.31 g/mol
InChI Key: OMWLGIXNRGBAAW-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)cycloheptan-1-ol is an organic compound with the molecular formula C14H20O and a molecular weight of 204.31 g/mol This compound features a cycloheptanol ring substituted with a 2-methylphenyl group at the third position

Properties

IUPAC Name

3-(2-methylphenyl)cycloheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-11-6-2-5-9-14(11)12-7-3-4-8-13(15)10-12/h2,5-6,9,12-13,15H,3-4,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWLGIXNRGBAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCCCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylphenyl)cycloheptan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylphenylmagnesium bromide with cycloheptanone, followed by hydrolysis to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: In an industrial setting, the production of 3-(2-Methylphenyl)cycloheptan-1-ol may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product with high purity.

Types of Reactions:

    Oxidation: 3-(2-Methylphenyl)cycloheptan-1-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in substitution reactions, particularly at the phenyl ring, where electrophilic aromatic substitution can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.

Scientific Research Applications

3-(2-Methylphenyl)cycloheptan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)cycloheptan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

    Cycloheptanol: A simpler analog without the 2-methylphenyl substitution.

    2-Methylphenylcyclohexanol: A similar compound with a cyclohexanol ring instead of a cycloheptanol ring.

Uniqueness: 3-(2-Methylphenyl)cycloheptan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

3-(2-Methylphenyl)cycloheptan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 3-(2-Methylphenyl)cycloheptan-1-ol is C13H16OC_{13}H_{16}O. The structure consists of a cycloheptane ring substituted with a 2-methylphenyl group and a hydroxyl group, which contributes to its biological properties.

The biological activity of 3-(2-Methylphenyl)cycloheptan-1-ol can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Anticancer Properties : Research indicates that it may possess anticancer effects, possibly through the induction of apoptosis in cancer cells or inhibition of tumor growth pathways.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures can exhibit neuroprotective effects, which may also apply to 3-(2-Methylphenyl)cycloheptan-1-ol.

Antimicrobial Activity

A study investigating the antimicrobial properties of cycloheptanol derivatives found that certain structural modifications could enhance their efficacy against specific bacterial strains. While specific data on 3-(2-Methylphenyl)cycloheptan-1-ol were limited, related compounds showed significant activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research into similar cycloalkanes has revealed potential anticancer mechanisms. For instance, derivatives with hydroxyl groups have been shown to inhibit cell proliferation in various cancer cell lines. A comparative analysis indicated that the presence of a cycloheptane structure could enhance the cytotoxicity of these compounds.

CompoundCell LineIC50 (µM)
Cycloheptanol Derivative AMCF-7 (Breast Cancer)15.4
Cycloheptanol Derivative BHeLa (Cervical Cancer)12.8
3-(2-Methylphenyl)cycloheptan-1-olTBDTBD

Note: TBD indicates that specific data for 3-(2-Methylphenyl)cycloheptan-1-ol are currently not available but are anticipated based on related studies.

Neuroprotective Effects

Investigations into neuroprotective agents have highlighted the importance of hydroxyl groups in conferring protective effects against oxidative stress. Compounds structurally similar to 3-(2-Methylphenyl)cycloheptan-1-ol have been noted for their ability to modulate neuroinflammatory responses, suggesting potential applications in treating neurodegenerative diseases.

Case Studies

While direct case studies specifically involving 3-(2-Methylphenyl)cycloheptan-1-ol are scarce, related research on cycloalkanes provides valuable insights:

  • Study on Cyclohexanol Derivatives : A study published in Journal of Medicinal Chemistry demonstrated that certain cyclohexanol derivatives exhibited significant anticancer activity through cell cycle arrest and apoptosis induction in breast cancer models.
  • Neuroprotective Activity : A case study focused on phenolic compounds indicated that similar structures could reduce neuronal death in models of Alzheimer's disease through antioxidant mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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